

# (rel)-RSD 921 chemical structure and properties

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## Compound of Interest

Compound Name: (rel)-RSD 921

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An In-Depth Technical Guide to **(rel)-RSD 921**: A Potent Sodium Channel Blocker

## Authored by Gemini

December 2025

## Abstract

**(rel)-RSD 921**, also known as PD-117302, is a potent voltage-gated sodium channel blocker. Originally synthesized as the (R,R)-enantiomer of the kappa-opioid receptor agonist PD-117,302, **(rel)-RSD 921** has been demonstrated to lack significant activity at opioid receptors. [1] Its primary mechanism of action is the blockade of sodium channels, leading to its investigation as a potential local anesthetic and antiarrhythmic agent. [2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of **(rel)-RSD 921**. Detailed experimental protocols for its characterization are also presented.

## Chemical Structure and Properties

**(rel)-RSD 921** is a substituted arylbenzacetamide with the IUPAC name (1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride. [2]

Chemical Structure:

(rel)-RSD 921

img

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Caption: Chemical structure of **(rel)-RSD 921**.

Table 1: Physicochemical Properties of **(rel)-RSD 921**

Property	Value	Reference
Molecular Formula	C21H28N2OS	[4][5]
Molecular Weight	356.52 g/mol	[4]
IUPAC Name	(1R,2R)-(+)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4-acetamide monochloride	[2]
CAS Number	114419-77-1	[5]
Melting Point	147 °C (hydrated hydrochloride salt)	[2]
log P	1.59	[2]

## Pharmacological Properties

The primary pharmacological activity of **(rel)-RSD 921** is the blockade of voltage-gated sodium channels. It exhibits a use-dependent and pH-dependent inhibition of these channels.

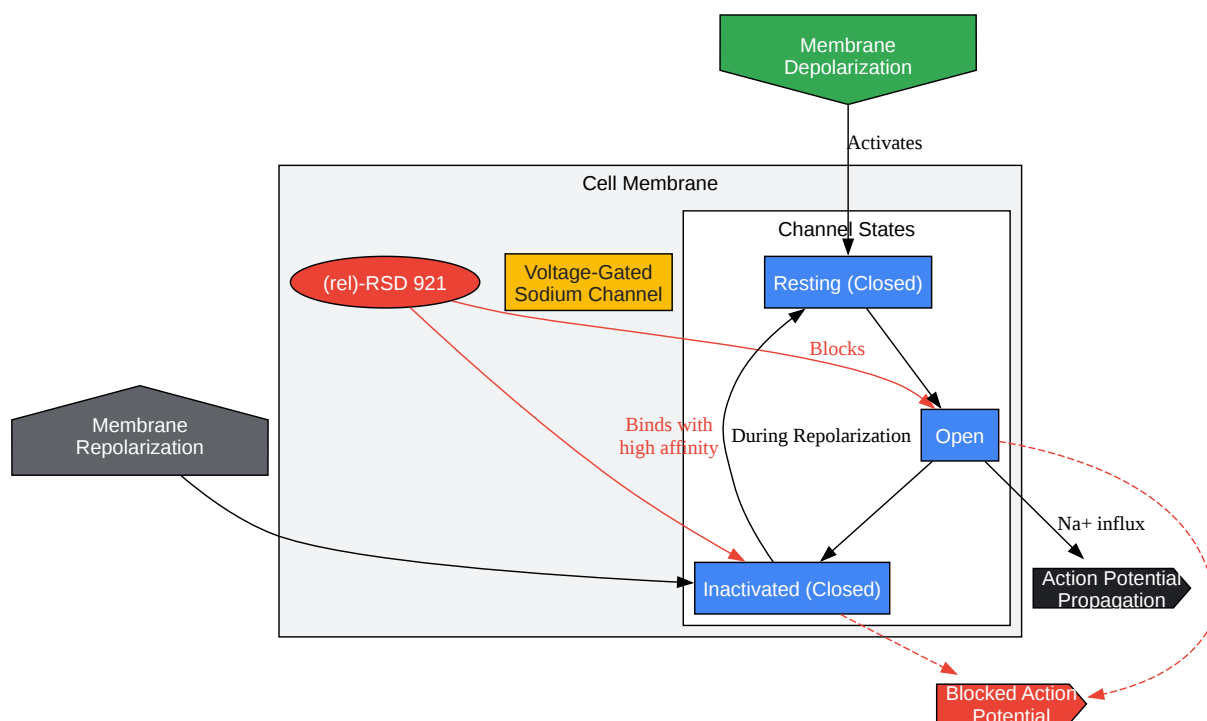
Table 2: Sodium Channel Blocking Activity of **(rel)-RSD 921**

Channel Isoform	Condition	Parameter	Value	Reference
rNav1.5 (cardiac)	-	IC50	3.8 ± 0.5 μM	[3]
Wild-type heart	Tonic block	EC50	35 - 47 μM	[6]
Wild-type skeletal muscle	Tonic block	EC50	35 - 47 μM	[6]
Wild-type neuronal	Tonic block	EC50	35 - 47 μM	[6]
rNav1.5 (cardiac)	30 Hz stimulation	% block (100 μM)	81 ± 4%	[2]
rNav1.4 (skeletal muscle)	30 Hz stimulation	% block (100 μM)	40 ± 5%	[2]
rNav1.2 (neuronal)	30 Hz stimulation	% block (100 μM)	24 ± 3%	[2]
rNav1.5 (cardiac)	pH 7.4 (30 μM)	% of control current	60 ± 5%	[2]
rNav1.2 (neuronal)	pH 7.4 (30 μM)	% of control current	48 ± 6%	[2]
rNav1.4 (skeletal muscle)	pH 7.4 (30 μM)	% of control current	51 ± 2%	[2]
rNav1.5 (cardiac)	pH 6.4 (30 μM)	% of control current	50 ± 1%	[2]
rNav1.2 (neuronal)	pH 6.4 (30 μM)	% of control current	47 ± 7%	[2]
rNav1.4 (skeletal muscle)	pH 6.4 (30 μM)	% of control current	34 ± 2%	[2]

While being the (R,R)-enantiomer of a kappa-opioid agonist, **(rel)-RSD 921** itself lacks significant activity at opioid receptors.[1]

## Mechanism of Action: Sodium Channel Blockade

**(rel)-RSD 921** exerts its pharmacological effects by physically obstructing the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials.<sup>[7]</sup><sup>[8]</sup> This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to use-dependent inhibition.<sup>[7]</sup> This property makes it more effective at blocking channels in rapidly firing cells, a characteristic of arrhythmias and neuronal hyperexcitability.



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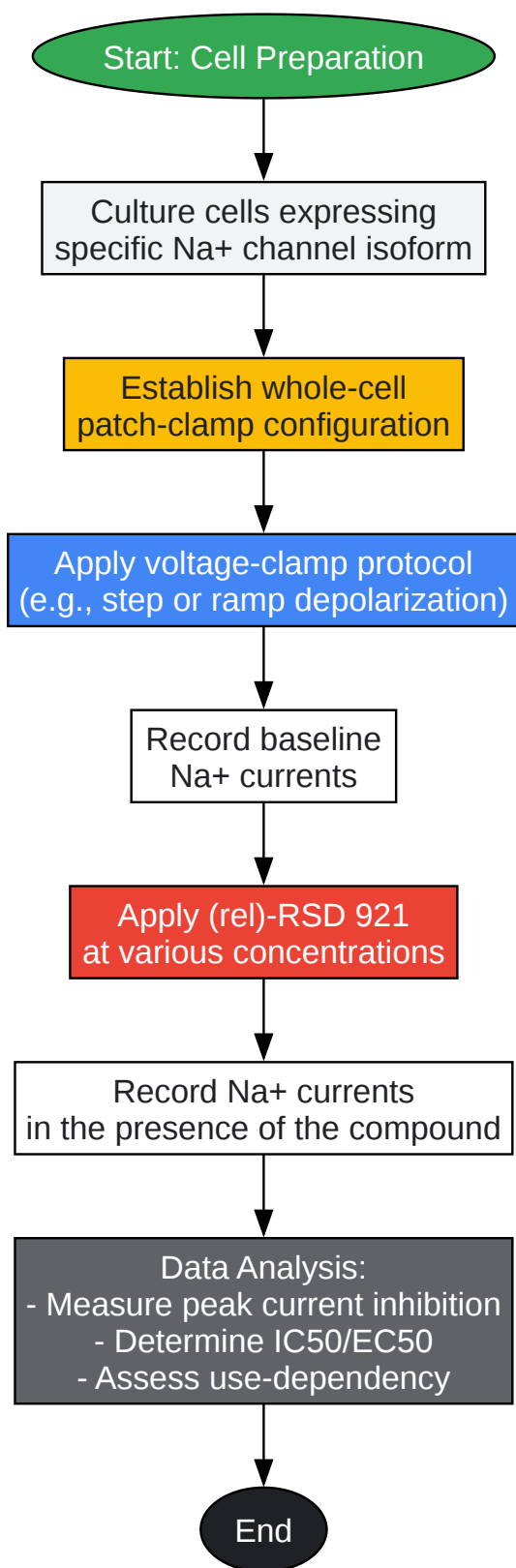
Caption: Mechanism of use-dependent sodium channel blockade by **(rel)-RSD 921**.

## Experimental Protocols

## Sodium Channel Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is designed to assess the inhibitory effect of **(rel)-RSD 921** on voltage-gated sodium channels expressed in a heterologous system (e.g., *Xenopus* oocytes or HEK293 cells).

Workflow Diagram:



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Caption: Workflow for electrophysiological analysis of **(rel)-RSD 921**.

#### Methodology:

- Cell Preparation: Culture cells (e.g., HEK293) stably or transiently expressing the desired sodium channel isoform (e.g., Nav1.5).
- Recording Solutions:
  - External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
  - Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).
- Electrophysiological Recording:
  - Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.
  - Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channels are in the resting state.
  - Apply depolarizing voltage steps (e.g., to -10 mV for 20 ms) to elicit sodium currents.
- Drug Application:
  - After obtaining a stable baseline recording, perfuse the external solution containing various concentrations of **(rel)-RSD 921**.
- Use-Dependency Protocol:
  - To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 10 Hz, 30 Hz) in the absence and presence of **(rel)-RSD 921**.
- Data Analysis:
  - Measure the peak inward sodium current before and after drug application.
  - Construct concentration-response curves and calculate the IC<sub>50</sub> or EC<sub>50</sub> value.



- For use-dependency, plot the normalized peak current against the pulse number to observe the rate and extent of block.

## Radioligand Binding Assay (for Opioid Receptor Activity)

This protocol is used to determine the binding affinity of **(rel)-RSD 921** for opioid receptors and confirm its lack of significant activity.

### Methodology:

- Membrane Preparation: Prepare cell membrane homogenates from cells expressing the kappa-opioid receptor (e.g., CHO-KOR cells).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: Use a selective kappa-opioid receptor radioligand, such as [3H]U-69,593.
- Binding Assay:
  - In a 96-well plate, combine the cell membrane preparation, [3H]U-69,593, and varying concentrations of **(rel)-RSD 921** or a known kappa agonist/antagonist (for control).
  - Total binding: Radioligand + membranes.
  - Non-specific binding: Radioligand + membranes + a high concentration of an unlabeled kappa ligand (e.g., 10  $\mu$ M U-50,488H).
  - Specific binding: Total binding - non-specific binding.
  - Incubate at room temperature for 60-90 minutes.
- Filtration: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

- Data Analysis:
  - Calculate the percentage of specific binding at each concentration of **(rel)-RSD 921**.
  - Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

## Conclusion

**(rel)-RSD 921** is a potent, use-dependent sodium channel blocker with demonstrated antiarrhythmic and local anesthetic potential. Its lack of significant opioid receptor activity distinguishes it from its parent compound, PD-117,302. The detailed pharmacological profile and experimental methodologies provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development investigating novel sodium channel modulators.

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